Cas no 109313-83-9 (1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)

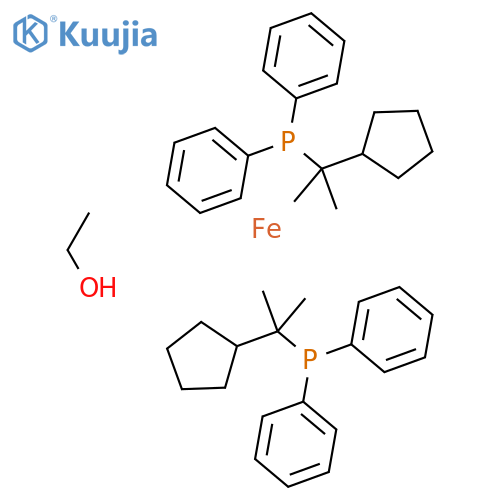

109313-83-9 structure

商品名:1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene

CAS番号:109313-83-9

MF:C42H56FeOP2

メガワット:694.685975074768

MDL:MFCD28144554

CID:3044240

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene 化学的及び物理的性質

名前と識別子

-

- 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene

-

- MDL: MFCD28144554

- インチ: 1S/2C20H25P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-8,13-17H,9-12H2,1-2H3;3H,2H2,1H3;

- InChIKey: YGYRLXXWUXSCDI-UHFFFAOYSA-N

- ほほえんだ: [Fe].P(C(C1CCCC1)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1.CCO.C1CCCC1C(P(C1C=CC=CC=1)C1C=CC=CC=1)(C)C

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 26-0290-500mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos) |

109313-83-9 | 97% | 500mg |

¥ 3525 | 2022-04-25 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2194-100mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene |

109313-83-9 | 100mg |

¥0.0 | 2024-07-19 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-0290-100mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferroceneethanoladduct,min.98%(S,S)-f-Binaphane |

109313-83-9 | min.98%(S,S)-f-Binaphane | 100mg |

769CNY | 2021-05-08 | |

| abcr | AB401898-500 mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos); . |

109313-83-9 | 97% | 500 mg |

€248.00 | 2023-07-19 | |

| BAI LING WEI Technology Co., Ltd. | 26-0290-100mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos) |

109313-83-9 | 97% | 100mg |

¥ 885 | 2022-04-25 | |

| BAI LING WEI Technology Co., Ltd. | J3426-0290-500mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene |

109313-83-9 | 97% | 500mg |

¥4048 | 2023-11-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-0290-500mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferroceneethanoladduct,min.98%(S,S)-f-Binaphane |

109313-83-9 | min.98%(S,S)-f-Binaphane | 500mg |

3078CNY | 2021-05-08 | |

| 1PlusChem | 1P008WEO-500mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene |

109313-83-9 | 97% HiersoPHOS-6 (Sylphos) | 500mg |

$302.00 | 2023-12-26 | |

| A2B Chem LLC | AE14448-100mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene |

109313-83-9 | 97% | 100mg |

$97.00 | 2024-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-0290-500mg |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferroceneethanoladduct,min.98%(S,S)-f-Binaphane |

109313-83-9 | min.98%(S,S)-f-Binaphane | 500mg |

3078.0CNY | 2021-07-10 |

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

109313-83-9 (1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:109313-83-9)1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene

清らかである:99%

はかる:500mg

価格 ($):507.0